

# articaine distribution volume of distribution

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Articaine

CAS No.: 23964-58-1

Cat. No.: S603454

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## Key Pharmacokinetic Parameters of Articaine

The table below summarizes the available quantitative data for **articaine** from peer-reviewed sources.

Parameter	Value	Conditions / Notes
Time to Peak Plasma Concentration (T~max~)	10 - 15 minutes	After submucosal injection of 80 mg [1].
Max Plasma Concentration (C~max~)	~400 µg/L	With epinephrine 1:200,000 [1].
	~580 µg/L	Without a vasoconstrictor [1].
Elimination Half-Life (T~1/2~)	~20 minutes [1]	
Plasma Protein Binding	~70%	For both articaine and its metabolite, articainic acid [1].

A critical finding is that the specific **volume of distribution (Vd) for articaine is not reported** in the available scientific literature from the search results. This parameter is essential for a complete pharmacokinetic profile, and its absence is a significant limitation for the requested whitepaper.

## Articaine Metabolism and Experimental Analysis

**Articaine's** unique property is that it is an amide local anesthetic that also contains an ester group, leading to a distinct and rapid metabolic pathway [1] [2].

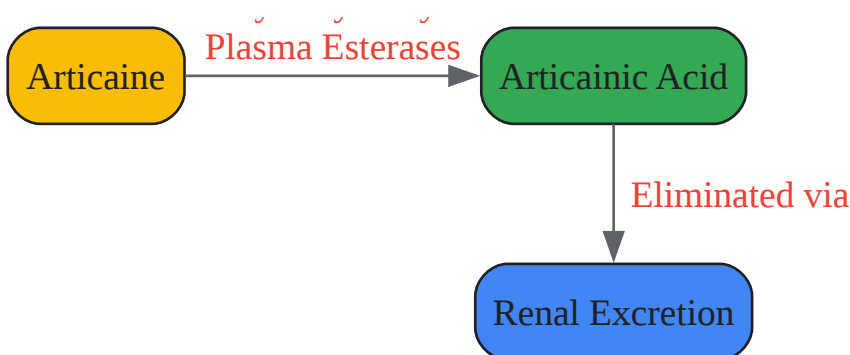
- **Primary Metabolic Pathway:** **Articaine** is rapidly hydrolyzed in the blood and tissues by plasma esterases to its primary, inactive metabolite, **articainic acid** (also known as articainic acid) [1]. This is the reason for its short elimination half-life and low systemic toxicity [1].
- **Secondary Pathway:** Approximately 10% of the drug is metabolized in the liver [2].

The experimental determination of **articaine** and its metabolite concentrations relies on **High-Performance Liquid Chromatography (HPLC)** [1] [3].

- **Methodology:** Serum or plasma samples require rapid preparation and analysis due to ongoing esterase activity. The analytes (**articaine** and articainic acid) are separated via HPLC and typically detected using UV absorption at a wavelength of 275 nm [3].
- **Key Consideration:** The requirement for rapid sample processing immediately after collection is critical to obtaining accurate concentration measurements, as metabolism can continue *ex vivo* [1].

## Metabolic Pathway of Articaine

The following diagram illustrates the metabolic fate of **articaine** in the body, based on the information gathered.



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This metabolic pathway is responsible for **articaine's** favorable safety profile, as the active drug is quickly deactivated regardless of hepatic or renal function [1].

## A Path Forward for Your Research

The unavailability of the volume of distribution is a key gap. To proceed, I suggest you:

- **Consult Specialized Databases:** Directly search pharmacokinetic databases like **Pharmacokinetics Knowledge (PKR)** or the **IUPHAR/BPS Guide to Pharmacology**.
- **Review Foundational Studies:** The 1997 review by Oertel et al., "Clinical Pharmacokinetics of **Articaine**," is a primary source for much of the existing data [1]. Examining the original text may yield more parameters or computational methods to estimate Vd.
- **Consider Preclinical Data:** Some animal studies might report a volume of distribution, which could provide an initial estimate, though it may not directly translate to humans.

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## References

1. Clinical pharmacokinetics of articaine [pubmed.ncbi.nlm.nih.gov]
2. Local Anesthetic Drugs Used In Dentistry - StatPearls - NCBI [ncbi.nlm.nih.gov]
3. Clinical pharmacology and the use of articaine for local ... [sciencedirect.com]

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**Address:** Ontario, CA 91761, United States

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